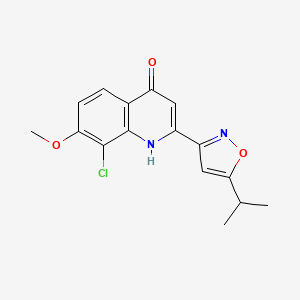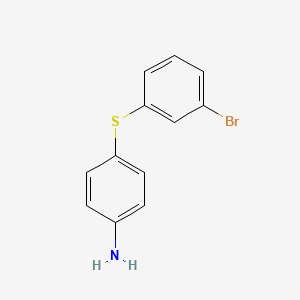
(R)-2-(Phenoxymethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Phenoxymethyl)piperazine is a chiral compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The ®-enantiomer of 2-(Phenoxymethyl)piperazine is particularly significant due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Phenoxymethyl)piperazine typically involves the reaction of ®-2-chloromethylphenol with piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(Phenoxymethyl)piperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: ®-2-(Phenoxymethyl)piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
®-2-(Phenoxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in the treatment of various diseases, including neurological disorders and infections.
Industry: ®-2-(Phenoxymethyl)piperazine is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-2-(Phenoxymethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
2-(Phenoxymethyl)piperazine: The non-chiral version of the compound.
N-Phenylpiperazine: Another piperazine derivative with different substituents.
1-(2-Pyrimidinyl)piperazine: A piperazine derivative with a pyrimidine ring.
Uniqueness: ®-2-(Phenoxymethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or other substituted counterparts. The specific ®-enantiomer may exhibit higher potency or selectivity for certain biological targets, making it a valuable compound in drug development and research.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-(phenoxymethyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11(5-3-1)14-9-10-8-12-6-7-13-10/h1-5,10,12-13H,6-9H2/t10-/m1/s1 |
InChI Key |
GBVPXQRNCFCNHS-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)COC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(CN1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




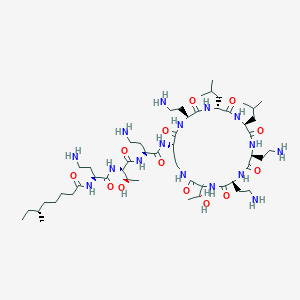
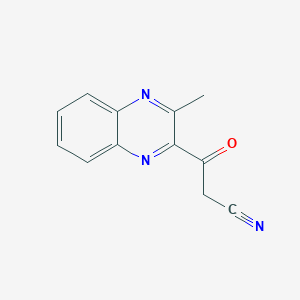
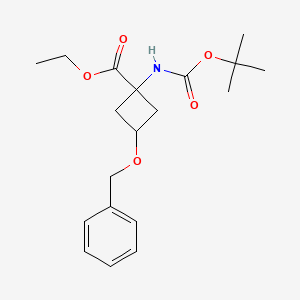
![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)
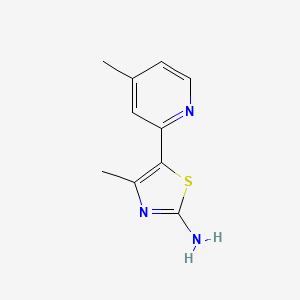


![(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
